1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride

Catalog No.
S857651
CAS No.
1417569-94-8
M.F
C10H12ClN3
M. Wt
209.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hyd...

CAS Number

1417569-94-8

Product Name

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

InChI

InChI=1S/C10H11N3.ClH/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10;/h1-2,4-5H,3,6-7H2,(H,11,12);1H

InChI Key

YTGWYXSWRJAUDZ-UHFFFAOYSA-N

SMILES

C1CNC2=NC3=CC=CC=C3N2C1.Cl

Canonical SMILES

C1CNC2=NC3=CC=CC=C3N2C1.Cl

Pharmacology: CRF1 Receptor Antagonists

Summary of Application: In pharmacology, this compound is explored for its potential as a CRF1 receptor antagonist. CRF1 receptors are implicated in anxiety and depression, and antagonists can be therapeutic .

Methods of Application: The synthesis involves the reaction between 1,2-diaminoimidazole and N-arylmaleimides. Virtual screening and molecular docking techniques are employed to predict the compound’s affinity and activity against CRF1 receptors .

Results: The studies suggest that depending on the reaction conditions, different products with potential CRF1 antagonistic properties are formed. The virtual screening results indicate a promising interaction with the CRF1 receptor .

Medicinal Chemistry: Hypotensive Agents

Summary of Application: Derivatives of this compound have been studied for their hypotensive properties, which could be beneficial in treating high blood pressure .

Methods of Application: Synthesis of derivatives followed by in vivo testing in animal models to assess the blood pressure-lowering effects.

Results: Some derivatives have shown significant hypotensive activity, indicating their potential use as blood pressure medications .

Organic Chemistry: Synthesis of Heterocyclic Compounds

Summary of Application: In organic chemistry, the compound serves as a precursor for synthesizing various heterocyclic structures, which are core components in many drugs .

Methods of Application: Reactions with different reagents under controlled conditions lead to the formation of diverse heterocyclic compounds.

Results: The synthesis yields a range of heterocyclic structures with high purity, showcasing the versatility of the compound as a precursor .

Biochemistry: Enzyme Inhibition Studies

Summary of Application: The compound is used in biochemistry for studying enzyme inhibition, which can provide insights into enzyme function and potential drug interactions .

Methods of Application: Enzymatic assays are conducted where the compound is introduced to observe its inhibitory effects on specific enzymes.

Results: Data from these studies can reveal inhibitory constants and enzyme kinetics, contributing to the understanding of enzyme mechanisms .

Neuroscience: Neurotransmitter Modulation

Summary of Application: In neuroscience, the compound’s effect on neurotransmitter systems is investigated, which could lead to new treatments for neurological disorders .

Methods of Application: Neurotransmitter assays and in vitro studies with neuronal cultures to determine the compound’s influence on neurotransmitter release and uptake.

Results: Outcomes may include altered neurotransmitter levels, which can be quantified and analyzed for potential therapeutic effects .

Chemical Biology: Molecular Docking Studies

Summary of Application: Chemical biology utilizes the compound in molecular docking studies to predict interactions with biological targets, aiding drug design .

Methods of Application: Computational models simulate the docking of the compound with various proteins to predict binding affinities and interaction sites.

Results: The studies provide valuable insights into the compound’s potential as a lead molecule for developing new drugs .

Antagonistic Activity on Serotonin Receptors

Summary of Application: This compound has been studied for its antagonistic effects on serotonin receptors, particularly the 5-HT2 subtype, which is involved in various physiological processes .

Methods of Application: The compound is synthesized and then tested in vitro for its ability to bind and block serotonin receptors, using radioligand binding assays and functional studies on cell lines expressing the target receptors .

Results: The findings indicate that the compound exhibits 5-HT2 antagonist activity, which could have therapeutic implications for disorders related to serotonin dysregulation .

Platelet Antiaggregant Properties

Summary of Application: Derivatives of this compound have shown potential as platelet antiaggregants, which can prevent blood clots and have applications in cardiovascular diseases .

Methods of Application: Chemical modification to produce derivatives, followed by in vitro and in vivo testing for antiplatelet activity, using standard platelet aggregation assays .

Results: The derivatives demonstrated platelet antiaggregant properties, suggesting their use in the prevention of thrombotic events .

P2Y1-Antagonist and Antiarrhythmic Effects

Summary of Application: The compound has been explored for its P2Y1-antagonist and antiarrhythmic effects, which could be beneficial in treating cardiac arrhythmias .

Methods of Application: Synthesis of the compound, followed by pharmacological testing in animal models to assess its effects on cardiac rhythm and P2Y1 receptor antagonism .

Results: The studies showed moderate P2Y1-antagonist and antiarrhythmic action, indicating a potential role in managing arrhythmias .

Hypoglycemic Action

Summary of Application: Research has indicated that this compound may have hypoglycemic action, making it a candidate for diabetes treatment .

Methods of Application: Derivatives are synthesized and their effects on blood glucose levels are tested in diabetic animal models .

Results: The compound and its derivatives have shown moderate hypoglycemic action, which could lead to new therapies for diabetes management .

Spasmolytic and Antioxidant Activities

Summary of Application: The benzimidazole system of the compound is associated with spasmolytic and antioxidant activities, which have various therapeutic applications .

Methods of Application: Synthesis of the compound followed by testing for spasmolytic activity using smooth muscle contraction assays and for antioxidant activity using free radical scavenging assays .

Results: The compound exhibited both spasmolytic and antioxidant effects, which could be harnessed for treating conditions like asthma or oxidative stress-related diseases .

Chemical Synthesis of Bioactive Molecules

Summary of Application: The compound is used as a building block in the chemical synthesis of bioactive molecules, due to its versatile chemical structure .

Methods of Application: It is incorporated into larger molecules through various chemical reactions, which are then tested for biological activity .

Results: This approach has led to the creation of numerous molecules with potential biological activity, expanding the scope of drug discovery .

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is a heterocyclic compound characterized by its unique structure that includes both pyrimidine and benzimidazole moieties. Its chemical formula is C10H12ClN3C_{10}H_{12}ClN_3, and it is known for its role in various biological activities and potential therapeutic applications. The compound exhibits a molecular weight of approximately 215.68 g/mol and is often utilized in medicinal chemistry for the development of new pharmacological agents.

Typical of heterocycles, including:

  • Nucleophilic Substitution: The chlorine atom in the hydrochloride form can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: It can also engage in cyclization reactions to form more complex structures, enhancing its biological activity.
  • Hydrogenation: The double bonds present in the structure may be targets for hydrogenation, altering the compound's reactivity and properties.

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride has been identified as a potent antagonist of the corticotropin-releasing factor 1 receptor. This receptor plays a crucial role in stress response and anxiety disorders. Studies have demonstrated its efficacy in reducing anxiety-like behaviors in animal models, indicating potential applications in treating anxiety-related conditions . Additionally, it has shown anti-leukemic activity, making it a candidate for further development as an anticancer agent .

The synthesis of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride typically involves:

  • Condensation Reactions: Starting materials such as substituted anilines and carbonyl compounds are reacted under acidic or basic conditions to form the core structure.
  • Cyclization: The reaction conditions are adjusted to promote cyclization, yielding the desired heterocyclic framework.
  • Hydrochloride Formation: The final product is often converted to its hydrochloride salt form to enhance solubility and stability.

These methods allow for variations in substituents on the aromatic rings, providing a library of derivatives for testing biological activity.

This compound has several notable applications:

  • Pharmaceutical Development: Due to its receptor antagonism properties, it is explored as a potential treatment for anxiety disorders and depression.
  • Cancer Research: Its anti-leukemic properties make it a subject of interest in oncology for developing new cancer therapies.
  • Biochemical Research: It serves as a tool compound for studying receptor interactions and signaling pathways related to stress and anxiety.

Interaction studies have focused on the binding affinity of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride with various biological targets. Notably:

  • Corticotropin-Releasing Factor 1 Receptor: Detailed studies using molecular docking simulations have indicated strong binding affinity, suggesting effective antagonistic properties against this receptor .
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression.

Several compounds share structural similarities with 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-AminobenzimidazoleBenzimidazole core with amino groupAnticancer properties
Pyrimidinyl-benzimidazolesPyrimidine fused with benzimidazoleAntimicrobial and anticancer activities
1H-Benzimidazole derivativesVariants of benzimidazole with different R groupsDiverse pharmacological profiles

Uniqueness

The uniqueness of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride lies in its specific receptor antagonism combined with anti-leukemic properties. While other compounds may exhibit similar structural features or biological activities, this compound's dual action on both the corticotropin-releasing factor 1 receptor and cancer cell lines distinguishes it from others in its class.

Dates

Modify: 2023-08-16

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